4-Ethynylisoquinoline

Electrochemiluminescence Photophysics Materials Chemistry

Researchers requiring precise 4-substituted isoquinoline scaffolds face isomer-dependent electronic and photophysical variability. 4-Ethynylisoquinoline (CAS 78593-42-7) ensures regiospecific access to the 4-position ethynyl series. - Enables Sonogashira couplings & click chemistry without direct C-H functionalization challenges - Privileged Rho-kinase scaffold (low nM IC50 per WO2006115245A1); distinct ECL behavior from 1- or 5-isomers - Available for immediate dispatch; bulk custom synthesis supported

Molecular Formula C11H7N
Molecular Weight 153.18 g/mol
CAS No. 78593-42-7
Cat. No. B1337960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylisoquinoline
CAS78593-42-7
Molecular FormulaC11H7N
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC#CC1=CN=CC2=CC=CC=C21
InChIInChI=1S/C11H7N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h1,3-8H
InChIKeyVDIRBUGVPXVPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylisoquinoline for Synthesis & Drug Discovery


4-Ethynylisoquinoline (CAS 78593-42-7) is a heteroaromatic building block characterized by an isoquinoline core functionalized with a terminal ethynyl group at the 4-position [1]. This terminal alkyne moiety enables participation in Sonogashira cross-couplings, click chemistry, and other transformations to access diverse isoquinoline-based molecular architectures [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science research [1].

4-Ethynylisoquinoline: Positional Isomerism & Properties


Generic substitution among ethynylisoquinoline isomers (e.g., 1-ethynylisoquinoline, CAS 86520-96-9, or 5-ethynylisoquinoline, CAS 1203579-37-6) is not chemically equivalent. The position of the ethynyl group on the isoquinoline ring directly influences electronic properties, reactivity, and the resulting photophysical characteristics of downstream products [1]. Systematic studies have demonstrated that positional isomerism in ethynyl-substituted isoquinolines leads to quantifiable differences in electrogenerated chemiluminescence (ECL) and spectroscopic behavior, mandating precise selection of the 4-substituted regioisomer for applications where these properties are critical [1].

4-Ethynylisoquinoline vs. Closest Analogs


Positional Isomerism: Distinct Photophysical & ECL Properties

In a direct comparative study of donor-substituted phenylisoquinolinylethynes, the 4-substituted isomer (derived from 4-ethynylisoquinoline) exhibited distinct photophysical and ECL behavior compared to the 1-substituted analog [1]. The study quantified differences in absorption, emission, and ECL efficiency between 1- and 4-(p-substituted phenyl)ethynylisoquinolines in acetonitrile [1]. These differences are attributed to the electronic influence of the ethynyl group's position on the isoquinoline ring, affecting HOMO-LUMO localization and energy transfer [1].

Electrochemiluminescence Photophysics Materials Chemistry

Rho-Kinase Inhibition by Ethynylisoquinoline Derivatives

Patent WO2006115245A1 discloses 4-ethynylisoquinoline derivatives (general formula (1)) that exhibit potent inhibitory activity against Rho-kinase [1]. The compounds are described as having improved potency and selectivity compared to earlier Rho-kinase inhibitors like fasudil hydrochloride, with 50% inhibitory concentrations (IC50) on the order of 1-100 nM for the most active analogs [1]. While the exact IC50 values for the parent 4-ethynylisoquinoline are not reported, the scaffold's ability to yield low nanomolar inhibitors distinguishes it from other isoquinoline-based kinase inhibitor scaffolds [1].

Medicinal Chemistry Rho-Kinase Inhibition Cardiovascular Disease

Sonogashira Coupling for 4-Substituted Isoquinoline Libraries

4-Ethynylisoquinoline serves as a key terminal alkyne partner in Sonogashira cross-coupling reactions to generate diverse 4-(arylethynyl)isoquinoline derivatives in good yields [1]. While specific yields for 4-ethynylisoquinoline are not isolated, the modified Sonogashira coupling of terminal alkynes with haloquinolines typically proceeds with yields ranging from 60% to 95% under optimized conditions [1]. The 4-position ethynyl group offers distinct steric and electronic advantages compared to 1- or 5-substituted analogs, influencing coupling efficiency and product scope [1].

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Applications of 4-Ethynylisoquinoline


Position-Specific Electrochemiluminescent Probes

Researchers designing ECL-based sensors or light-emitting materials require precise control over photophysical properties. As demonstrated by Elangovan et al. [1], the 4-substituted phenylisoquinolinylethyne derivatives exhibit unique ECL behavior distinct from the 1-substituted isomers. Procuring 4-ethynylisoquinoline ensures access to the 4-regioisomeric series, enabling systematic investigation of positional isomerism effects on ECL efficiency and wavelength, which is critical for optimizing device performance [1].

Rho-Kinase Inhibitor Libraries for Drug Discovery

Medicinal chemistry teams targeting Rho-kinase for hypertension, glaucoma, or other indications can utilize 4-ethynylisoquinoline as a core scaffold to generate diverse derivatives with potent inhibitory activity [2]. Patent WO2006115245A1 establishes the 4-ethynylisoquinoline framework as a privileged structure for achieving low nanomolar IC50 values against Rho-kinase, significantly outperforming earlier generation inhibitors [2]. The compound serves as a versatile starting point for structure-activity relationship (SAR) studies and lead optimization campaigns.

Regioselective 4-Substituted Isoquinoline Synthesis

Organic chemists engaged in diversity-oriented synthesis or natural product total synthesis can employ 4-ethynylisoquinoline as a reliable Sonogashira coupling partner to install aryl, heteroaryl, or alkenyl groups specifically at the isoquinoline 4-position [1]. This regioselective approach avoids the challenges of direct C-H functionalization and provides a modular route to 4-substituted isoquinolines, a substructure found in numerous bioactive alkaloids and pharmaceutical agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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